Cas no 2097883-24-2 (2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one)
2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one
- 2097883-24-2
- 2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
- F6549-1044
- 2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
- AKOS032466927
-
- Inchi: 1S/C14H15FN4O2S/c15-11-3-1-2-4-12(11)21-10-14(20)19-7-5-18(6-8-19)13-9-16-22-17-13/h1-4,9H,5-8,10H2
- InChI Key: WVEMDAWYIVGFAC-UHFFFAOYSA-N
- SMILES: S1N=CC(=N1)N1CCN(C(COC2C=CC=CC=2F)=O)CC1
Computed Properties
- Exact Mass: 322.08997507g/mol
- Monoisotopic Mass: 322.08997507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 86.8Ų
2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6549-1044-2μmol |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
2097883-24-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1044-5μmol |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
2097883-24-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1044-10μmol |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
2097883-24-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1044-20μmol |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
2097883-24-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1044-1mg |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
2097883-24-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1044-2mg |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
2097883-24-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1044-3mg |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
2097883-24-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1044-4mg |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
2097883-24-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1044-5mg |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
2097883-24-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1044-10mg |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
2097883-24-2 | 10mg |
$79.0 | 2023-09-08 |
2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one
Introduction to 2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one (CAS No. 2097883-24-2)
The compound 2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one, identified by its CAS number 2097883-24-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key pharmacophoric elements, including a fluorophenoxyl moiety, a piperazine ring, and a 1,2,5-thiadiazole scaffold, which collectively contribute to its unique chemical and biological properties.
Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in drug design. The presence of a fluorophenoxy group in this molecule not only enhances its lipophilicity but also modulates its metabolic stability and binding affinity. Fluorine atoms are well-known for their ability to improve the pharmacokinetic profile of small molecules by influencing factors such as solubility, permeability, and metabolic resistance. This feature makes 2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one a promising candidate for further exploration in the development of novel therapeutics.
The piperazine ring is another critical component of this compound, contributing to its ability to interact with biological targets such as enzymes and receptors. Piperazine derivatives are widely recognized for their role in various therapeutic categories, including antipsychotics, antihistamines, and antihypertensives. The incorporation of a piperazine moiety into the molecular structure of this compound suggests potential applications in the treatment of neurological and cardiovascular disorders.
The third key structural element is the 1,2,5-thiadiazole scaffold. This heterocycle is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiadiazole ring provides a favorable electronic environment that can enhance the binding affinity of the molecule to its target receptors. Studies have shown that thiadiazole derivatives exhibit significant potential in modulating various cellular processes, making them valuable scaffolds for drug discovery.
The combination of these three pharmacophoric elements—fluorophenoxy, piperazine, and 1,2,5-thiadiazole—makes 2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one a multifaceted compound with diverse therapeutic implications. Current research is focused on elucidating its mechanism of action and exploring its potential in preclinical models. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in pathophysiological processes such as inflammation and cancer progression.
In the realm of drug development, the synthesis and optimization of novel heterocyclic compounds are crucial for addressing unmet medical needs. The structural features of 2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one position it as a valuable intermediate for further chemical modifications aimed at enhancing its pharmacological profile. Advanced synthetic methodologies are being employed to explore derivatives with improved selectivity and reduced side effects.
The role of computational chemistry and molecular modeling has become increasingly prominent in the design and optimization of pharmaceutical compounds. These tools allow researchers to predict the binding interactions between 2-(2-fluorophenoxy)-1-4-(1,2,5-thiadiazol-3-yl)piperazin-1-ylethan-1-one and biological targets with high precision. By leveraging these technologies, scientists can accelerate the discovery process and identify lead compounds that exhibit optimal pharmacokinetic properties.
Moreover, the growing interest in targeted therapy has spurred research into developing small molecules that selectively interact with specific disease-related pathways. The unique structural attributes of this compound make it a compelling candidate for such applications. By fine-tuning its chemical structure through rational drug design principles, researchers aim to develop highly specific inhibitors that can modulate disease progression without affecting normal cellular functions.
Future studies are expected to delve deeper into the pharmacological properties of CAS No. 2097883-24-2, focusing on both in vitro and in vivo evaluations. These investigations will provide critical insights into its potential as a therapeutic agent and guide further development efforts. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications that benefit patients worldwide.
In conclusion, 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832452 20978832 . This compound exemplifies the innovative approaches being pursued in modern drug discovery. Its unique combination of structural features positions it as a promising candidate for further exploration in therapeutic development.
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